molecular formula C21H25NaO8S B570589 Prednisone 21-Sulfate Ester Sodium Salt CAS No. 113092-08-3

Prednisone 21-Sulfate Ester Sodium Salt

Cat. No.: B570589
CAS No.: 113092-08-3
M. Wt: 460.5 g/mol
InChI Key: ZMVGUXHVPPAVPS-HNGAPHHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisone 21-Sulfate Ester Sodium Salt (CAS 113092-08-3) is a synthetic glucocorticoid derivative with the molecular formula C21H25NaO8S and a molecular weight of 460.47 g/mol . This compound is professionally recognized in research as a potential colon-specific prodrug of prednisolone, an active adrenocortical steroid . Its primary research value lies in the development of targeted drug delivery systems for treating inflammatory bowel disease. The design exploits the introduction of a sulfate ester group to increase the compound's hydrophilicity and significantly reduce its absorption in the upper gastrointestinal tract . In vitro studies using rat models demonstrate that Prednisone 21-Sulfate Ester is stable in the stomach and small intestine contents. Upon reaching the colon, it is hydrolyzed by microbial sulfatase enzymes to release the active drug, prednisolone . This mechanism enables targeted drug release directly at the site of inflammation in the colon, which may improve treatment efficacy for conditions like ulcerative colitis while potentially minimizing systemic side effects . The product is provided for Research Use Only and is strictly not intended for human consumption, or for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

113092-08-3

Molecular Formula

C21H25NaO8S

Molecular Weight

460.5 g/mol

IUPAC Name

sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

InChI

InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1

InChI Key

ZMVGUXHVPPAVPS-HNGAPHHWSA-M

SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na]

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+]

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+]

Synonyms

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt

Origin of Product

United States

Prednisone 21 Sulfate Ester Sodium Salt: a Glucocorticoid Prodrug

Rationale for its Development as a Prodrug

The development of corticosteroid prodrugs like Prednisone (B1679067) 21-Sulfate Ester Sodium Salt is primarily driven by the need for targeted drug delivery, which can enhance efficacy and minimize systemic side effects. A significant application for such a prodrug is in the treatment of inflammatory bowel disease (IBD). nih.gov The goal is to deliver the glucocorticoid directly to the colon, the site of inflammation in IBD. nih.govnih.gov

The core rationale is based on altering the physicochemical properties of the parent steroid. Prednisone itself is very slightly soluble in water. drugs.comscielo.br By attaching a highly polar sulfate (B86663) ester sodium salt group, the resulting prodrug becomes much more water-soluble (hydrophilic). nih.gov This increased hydrophilicity is crucial because it significantly limits the drug's absorption in the upper gastrointestinal (GI) tract, such as the stomach and small intestine. nih.govnih.gov The expectation is that the stable, non-absorbable prodrug will travel through the upper GI tract intact and reach the colon. nih.govdeepdyve.com Once in the colon, local enzymes can act on the prodrug to release the active medication directly at the site of inflammation. nih.gov

Role of the Sulfate Ester Moiety as a Promoiety

In a prodrug, the temporary chemical group attached to the parent drug is known as a "promoiety." google.com For Prednisone 21-Sulfate Ester Sodium Salt, the sulfate ester group serves as this promoiety. Its function is to mask the active drug and control its release.

The key roles of the sulfate ester promoiety are:

Altering Physicochemical Properties : The introduction of the sulfate ester sodium salt dramatically increases the water solubility and decreases the partition coefficient of the steroid. nih.gov The partition coefficient is a measure of how a compound distributes itself between an oily (lipid) and a watery phase; a lower value indicates a preference for the watery phase and thus lower ability to cross lipid-rich biological membranes. Research on the closely related Prednisolone (B192156) 21-Sulfate Sodium Salt demonstrated these changes starkly.

Physicochemical Properties: Prednisolone vs. its 21-Sulfate Prodrug

PropertyPrednisolone (Parent Drug)Prednisolone 21-Sulfate Sodium Salt (Prodrug)Reference
SolubilityLowGreatly Increased nih.gov
Apparent Partition Coefficient (1-octanol/pH 6.8 buffer)High (Implied)0.11 nih.gov

Ensuring Stability : The promoiety must be stable enough to prevent premature release of the active drug. Studies confirmed that Prednisolone 21-Sulfate is stable in acidic and neutral pH buffers (pH 1.2 and 6.8) and when incubated with the contents of the stomach and small intestine. nih.govnih.gov

Enabling Targeted Release : The sulfate ester linkage is specifically designed to be cleaved by sulfatase enzymes. nih.govwikipedia.org These enzymes are produced in high concentrations by the microbial flora of the colon. nih.govdeepdyve.com When the prodrug reaches the colon, these bacterial sulfatases hydrolyze the ester bond, releasing the active steroid. nih.govnih.gov In vitro studies using rat cecal contents (an environment similar to the human colon) showed that the prodrug is effectively converted into the active drug. nih.gov

In Vitro Stability and Conversion of Prednisolone 21-Sulfate Sodium Salt

Incubation ConditionResultReference
pH 1.2 and 6.8 Buffer SolutionsStable nih.gov
Stomach and Small Intestine ContentsStable nih.govnih.gov
Cecal Contents (Rat)Hydrolyzed to produce Prednisolone. A maximum of 54% of the dose was converted to Prednisolone within 6 hours. nih.gov

Relationship to Prednisone and Prednisolone in a Prodrug Context

Understanding the role of this compound requires knowing the relationship between prednisone and prednisolone. Prednisone itself is a prodrug. nih.govdrugbank.com It is biologically inert and must be converted in the body to its active form, prednisolone. drugbank.compharmacompass.com This conversion is a rapid and efficient process that occurs primarily in the liver via first-pass metabolism, mediated by the enzyme 11β-hydroxysteroid dehydrogenase. endocrine-abstracts.orgmedsafe.govt.nz

Therefore, this compound is effectively a "prodrug of a prodrug." Its activation is a two-step process intended to combine colon-specific delivery with the established metabolic pathway of prednisone:

Step 1: Release in the Colon. After oral administration, the intact this compound is designed to travel to the colon. There, bacterial sulfatases cleave the 21-sulfate ester promoiety, releasing the parent compound, prednisone. nih.gov

Step 2: Conversion to Active Form. The prednisone released in the colon is then absorbed into the bloodstream. Following absorption, it travels to the liver where it undergoes the same metabolic conversion as standard oral prednisone, becoming the therapeutically active glucocorticoid, prednisolone. nih.govendocrine-abstracts.org

This multi-layered prodrug strategy aims to leverage the targeted delivery mechanism of the sulfate moiety to release prednisone at a specific site, which is then converted into the active agent, prednisolone, to exert its anti-inflammatory effects. drugs.com

Synthetic Strategies and Chemical Derivatization of Prednisone 21 Sulfate Ester Sodium Salt

General Methodologies for Steroid Sulfation

The sulfation of steroids is a key transformation in both biological systems and synthetic chemistry. nih.govresearchgate.net In the laboratory, chemical sulfation of steroids typically falls into two main categories: the use of a protected sulfate (B86663) group followed by deprotection, or the direct application of a sulfur trioxide equivalent. nih.govresearchgate.netfrontiersin.org These methods aim to attach a sulfate group to a hydroxyl or phenolic moiety on the steroid scaffold. nih.gov The resulting sulfated steroids are crucial as reference standards for understanding the role of sulfatases in diseases, detecting steroid abuse, and for structural elucidation studies. nih.govresearchgate.net

A more direct method for steroid sulfation employs sulfur trioxide (SO₃) equivalents. nih.govresearchgate.net Common reagents in this category include chlorosulfonic acid and complexes of sulfur trioxide with amines, such as the pyridine-sulfur trioxide complex or the triethylamine-sulfur trioxide complex. nih.govresearchgate.netrsc.org These reagents directly transfer the sulfuryl group to the steroid's hydroxyl function. nih.gov The pyridine-sulfur trioxide complex is a widely used agent, but its application can lead to pyridine (B92270) contamination in the final product, which is a toxic impurity requiring stringent purification and analysis. nih.govresearchgate.net

A more recent development is the use of tributylsulfoammonium betaine (B1666868) (TBSAB), which acts as a convenient, one-pot sulfating reagent. nih.govbirmingham.ac.uk TBSAB offers an advantage over traditional amine-sulfur trioxide complexes due to the lipophilic nature of its counterion, which often avoids the need for ion-exchange chromatography to isolate the final product as its biologically relevant sodium salt. nih.govfrontiersin.org

Table 1: Comparison of Common Sulfur Trioxide Equivalents for Steroid Sulfation

ReagentAdvantagesDisadvantagesReference
Pyridine-Sulfur Trioxide ComplexWidely used and commercially available.Potential for toxic pyridine contamination; may require extensive purification. nih.govresearchgate.net
Chlorosulfonic AcidHighly reactive.Harsh reaction conditions; can lead to side products. nih.gov
Tributylsulfoammonium Betaine (TBSAB)Convenient one-pot method; simplifies isolation of sodium salts; avoids pyridine contamination.More recent, may be less widely available than traditional reagents. nih.govfrontiersin.orgbirmingham.ac.uk

For corticosteroids like prednisone (B1679067) and its relatives that possess multiple hydroxyl groups, chemoselectivity is a significant challenge. Cortisol, for example, has hydroxyl groups at the C(11), C(17), and C(21) positions. nih.gov The primary alcohol at the C(21) position is generally the most reactive and thus the most likely site for sulfation. nih.govgoogleapis.com This inherent reactivity allows for regioselective sulfation.

Studies using tributylsulfoammonium betaine (TBSAB) on cortisol demonstrated a successful, albeit modest, regioselective sulfation of the primary C(21) alcohol, yielding the C(21)-organosulfate without observing unwanted sulfation at the C(11) or C(17) positions. nih.govfrontiersin.org This selectivity is crucial for preparing specific derivatives like Prednisone 21-Sulfate. The principle of targeting the C-21 hydroxyl group is fundamental, as this position is readily accessible for esterification. google.comgoogle.comnih.gov

Specific Synthetic Routes to Prednisolone (B192156) 21-Sulfate Sodium

While the specific synthesis of Prednisone 21-Sulfate is not detailed in the searched literature, the synthesis of the closely related Prednisolone 21-Sulfate Sodium has been described and serves as a direct analogue. nih.govnih.gov Prednisolone differs from prednisone only by the presence of an 11-hydroxyl group instead of an 11-keto group. The synthesis targets the primary C-21 hydroxyl group, a common feature to both parent molecules.

The synthesis of Prednisolone 21-Sulfate Sodium (PDS) was undertaken to create a colon-specific prodrug of prednisolone. nih.govnih.gov The strategy relies on the high hydrophilicity of the sulfate ester to limit its absorption in the upper gastrointestinal tract. nih.gov Upon reaching the colon, bacterial sulfatases are expected to hydrolyze the ester, releasing the active drug, prednisolone. nih.govnih.gov In vitro studies confirmed that PDS was stable in acidic and neutral buffers but was hydrolyzed to release prednisolone when incubated with the contents of a rat's cecum. nih.gov

Preparation of Related Sulfonate-Containing Corticosteroid Esters

Beyond sulfate esters, other sulfonate-containing esters of corticosteroids have been developed as prodrugs. google.com These compounds are designed to be stable in solution but rapidly convert to the active parent corticosteroid in vivo. google.com The general approach involves reacting the C-21 hydroxyl group of a corticosteroid with an appropriate sulfonate compound. google.com

One patented series of compounds involves esters where the sulfonate group is sufficiently distant from the ester linkage to minimize any catalytic effect on hydrolysis, enhancing stability. google.com For example, 21-methanesulfonate derivatives of corticosteroids can be prepared by reacting the steroid with methanesulfonyl chloride in pyridine. nih.gov These mesylated intermediates are then versatile precursors for further reactions, such as displacement with thiols to create thioether derivatives. nih.gov

Isotopic Labelling Techniques for Steroid Sulfates in Research

Isotopically labeled steroid sulfates are indispensable tools for research, particularly for use as internal standards in quantitative analysis by mass spectrometry (MS). nih.govsigmaaldrich.com The investigation of steroid metabolites in fields like anti-doping science and clinical diagnostics relies heavily on access to stable isotope labeled (SIL) reference materials. nih.govsigmaaldrich.comnih.gov

Several methods have been developed for this purpose:

Deuterium (B1214612) (²H) Labeling: A proof-of-concept method combined deuterium labeling with chemoselective sulfation for the estrone (B1671321) scaffold. nih.govbirmingham.ac.uk This approach provides valuable tools for mass-spectrometric quantification in biological studies. nih.govresearchgate.netbirmingham.ac.uk

¹⁸O Labeling: A novel method reports the selective, late-stage synthesis of [¹⁸O]-labeled sulfate metabolites. nih.gov This "one-pot" synthesis is suitable for creating a variety of SIL-steroid conjugates that can serve as MS probes and internal standards. nih.gov

These labeling techniques allow for the creation of internal standards that have similar physicochemical characteristics to the analyte of interest, which helps to minimize variations during sample preparation and fluctuations in the mass detector, leading to highly accurate and sensitive quantification. sigmaaldrich.com

Bioreversible Transformation and Enzymatic Activation Mechanisms Preclinical Studies

Prodrug-to-Drug Conversion Pathways

Prednisone (B1679067) itself is a prodrug that is biologically inert and requires conversion to its active metabolite, prednisolone (B192156), to exert its glucocorticoid effects. drugbank.comresearchgate.net This conversion primarily occurs in the liver through the action of the enzyme 11β-hydroxysteroid dehydrogenase. clinpgx.org Prednisone and prednisolone are considered therapeutically equivalent. clinpgx.org

The synthesis of Prednisone 21-Sulfate Ester Sodium Salt introduces a sulfate (B86663) group at the 21-position of the prednisone molecule. This modification is designed to create a colon-specific prodrug. The underlying principle is that the highly polar sulfate group will limit the absorption of the compound in the upper gastrointestinal tract. As the prodrug transits to the colon, it is expected to be hydrolyzed by bacterial sulfatases, releasing the parent drug, prednisone. Subsequently, the released prednisone would be absorbed and converted to the active prednisolone in the liver. nih.govnih.gov

A closely related compound, Prednisolone 21-Sulfate Sodium, has been studied as a colon-specific prodrug of prednisolone. nih.govnih.gov In these studies, after oral administration to rats, the prodrug remained largely intact in the stomach and small intestine. Upon reaching the cecum, the concentration of the prodrug decreased with a corresponding increase in the concentration of the released parent drug, prednisolone. This suggests a primary conversion pathway involving enzymatic hydrolysis of the sulfate ester in the lower gastrointestinal tract. nih.govnih.gov

Role of Sulfatases in Hydrolysis of Steroid Sulfate Esters

Sulfatases are a ubiquitous family of enzymes that catalyze the hydrolysis of sulfate esters from a wide range of substrates, including steroids. nih.govnih.gov This enzymatic action is critical in regulating the biological activity of many endogenous and exogenous compounds.

Steroid sulfatase (STS), also known as arylsulfatase C, is a key enzyme in the metabolism of steroid sulfates. wikipedia.orgoup.com It is responsible for the hydrolysis of various steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E1S), to their biologically active unconjugated forms. oup.comnih.gov STS is widely distributed throughout the body and plays a significant role in regulating local steroid hormone levels. oup.comnih.gov

The substrate specificity of STS is broad, and it can hydrolyze both aryl and alkyl steroid sulfates. oup.com While the primary substrates are typically 3-sulfated steroids, the enzyme's activity on 21-sulfated corticosteroids is a critical aspect of the prodrug activation mechanism. The hydrolysis of the sulfate ester bond by STS converts the inactive, water-soluble prodrug back into its active, lipophilic parent form. nih.gov

The human gastrointestinal tract is colonized by a vast and diverse population of microorganisms that produce a wide array of enzymes, including sulfatases. researchgate.nettaylorfrancis.com These microbial sulfatases play a crucial role in the metabolism of sulfated compounds that reach the colon. In the context of this compound, these bacterial enzymes are the primary catalysts for its conversion to prednisone in the lower gut. nih.govnih.gov

Preclinical studies using the analogue, Prednisolone 21-Sulfate Sodium, have demonstrated the importance of microbial sulfatase activity. When this prodrug was incubated with the contents of the rat cecum, which is rich in microbial flora, it was effectively hydrolyzed to release prednisolone. nih.govnih.gov In contrast, the prodrug remained stable when incubated with the contents of the stomach or small intestine, where bacterial populations are significantly lower. nih.govnih.gov This localized enzymatic activity is the cornerstone of the colon-specific drug delivery strategy.

Biotransformation Kinetics of the Sulfate Ester Linkage (In Vitro/Ex Vivo Models)

The kinetics of the conversion of this compound to its parent compound are a key determinant of its efficacy as a prodrug. In vitro and ex vivo models are instrumental in characterizing this biotransformation.

In a study involving the incubation of Prednisolone 21-Sulfate Sodium with the cecal contents of rats, the hydrolysis of the sulfate ester was observed over time. The concentration of the prodrug decreased to 9.6% of the initial dose within 10 hours. Concurrently, the concentration of the released prednisolone increased, reaching a maximum of 54% of the dose at 6 hours, after which its levels began to decline, likely due to further metabolism. nih.govnih.gov

Hydrolysis of Prednisolone 21-Sulfate in Rat Cecal Contents

Time (hours)Prednisolone 21-Sulfate Remaining (%)Prednisolone Formed (% of initial dose)
01000
6Not Reported54 (maximum)
109.6Decreased from maximum

This interactive data table is based on findings from studies on Prednisolone 21-Sulfate Sodium. nih.govnih.gov The data for this compound is expected to be similar due to the structural analogy.

These kinetic studies highlight the time-dependent nature of the enzymatic conversion in a simulated colonic environment.

Influence of pH on Ester Stability and Hydrolysis (In Vitro Models)

The stability of the sulfate ester linkage across the varying pH environments of the gastrointestinal tract is crucial for the successful delivery of the prodrug to the colon. The pH of the stomach is highly acidic (pH 1-3), while the small intestine is neutral to slightly alkaline (pH 6-7.5), and the colon is slightly acidic to neutral (pH 5.5-7).

In vitro stability studies on Prednisolone 21-Sulfate Sodium have shown that the compound is chemically stable across a wide pH range. Specifically, the prodrug demonstrated stability in buffer solutions at pH 1.2, 4.5, 6.8, and 8.0. nih.gov This stability in acidic and neutral conditions is essential to prevent premature hydrolysis and release of the drug in the upper gastrointestinal tract. The chemical stability of ester bonds in pharmaceuticals can be pH-dependent, with hydrolysis often catalyzed by acidic or basic conditions. ajpojournals.orgresearchgate.net The observed stability of the sulfate ester suggests that its hydrolysis is primarily an enzyme-mediated process rather than a result of pH-catalyzed degradation.

Stability of Prednisolone 21-Sulfate at Various pH Levels

pHStability
1.2Stable
4.5Stable
6.8Stable
8.0Stable

This interactive data table summarizes the stability findings for Prednisolone 21-Sulfate Sodium from in vitro studies. nih.gov These findings suggest that this compound would likely exhibit similar stability.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Prednisone 21 Sulfate Ester Sodium Salt

Preclinical Pharmacokinetic Profiles of the Prodrug and its Active Metabolite (Prednisolone)

Absorption Characteristics and Gastrointestinal Tract Interactions (Animal Models)

Prednisone (B1679067) 21-sulfate ester sodium salt, as a prodrug, exhibits unique absorption characteristics designed for targeted delivery. In preclinical studies using rat models, Prednisolone (B192156) 21-sulfate sodium (PDS) was developed as a colon-specific prodrug of prednisolone. nih.govnih.gov The rationale behind this design is that the sulfate (B86663) ester form would be stable and poorly absorbed in the upper gastrointestinal tract, allowing it to reach the colon intact. nih.govnih.gov Once in the colon, the prodrug is expected to be hydrolyzed by bacterial sulfatases, releasing the active drug, prednisolone. nih.gov

In vitro studies confirmed the stability of PDS at various pH levels (1.2, 4.5, 6.8, and 8.0) and in the presence of stomach and small intestine contents from rats. nih.govnih.gov This stability prevents premature absorption of the prodrug. The hydrophilic nature of the sulfate ester, evidenced by a low apparent partition coefficient, further limits its absorption in the upper intestine. nih.govnih.gov Following oral administration in rats, prednisolone was detected in the cecal contents but not in the small intestine, and neither PDS nor prednisolone was found in the plasma, indicating limited absorption of the prodrug from the upper gastrointestinal tract. nih.gov

In contrast, the parent drug, prednisone, is generally well-absorbed orally. merckvetmanual.com However, its absorption can be variable at higher doses, potentially due to limited solubility. nih.gov The use of water-soluble derivatives, such as esters, can overcome this by providing a higher concentration gradient for absorption. nih.gov For instance, in dogs, oral prednisone is rapidly absorbed and converted to prednisolone. nih.goviastate.edu Studies in healthy dogs have also investigated the effects of high-dose prednisone on the gastrointestinal microbiota, noting alterations in certain bacterial populations in the stomach and duodenum. mdpi.com

Table 1: In Vitro Stability and Conversion of Prednisolone 21-Sulfate Sodium (PDS) in Rat Gastrointestinal Contents

Gastrointestinal SegmentConditionObservationReference
StomachIncubation with contentsPDS remained stable. nih.govnih.gov
Small IntestineIncubation with contentsPDS remained stable. nih.govnih.gov
CecumIncubation with contentsPDS was hydrolyzed, producing prednisolone (maximum 54% of the dose in 6 hours). nih.gov

Distribution Patterns of the Prodrug and its Metabolite (Animal Models)

The distribution of Prednisone 21-sulfate ester sodium salt and its active metabolite, prednisolone, is influenced by their chemical properties. As a hydrophilic sulfated steroid, the prodrug requires active transmembrane transport for cellular uptake, a process regulated by transporter proteins like organic anion-transporting polypeptides (OATPs). nih.govnih.govbirmingham.ac.uk This is a general characteristic of sulfated steroids, which are often considered a circulating reservoir for the formation of active hormones in target tissues. nih.govnih.govbirmingham.ac.uk

Once the prodrug is converted to prednisolone, its distribution is widespread. In dogs, following oral administration of prednisone, plasma concentrations of prednisolone are approximately six-fold greater than those of prednisone. nih.govresearchgate.net The volume of distribution for prednisolone in dogs increases with the dose. drugbank.com In a murine lupus model, dietary administration of prednisone resulted in dose-dependent increases in blood concentrations of both prednisone and prednisolone. nih.gov

In alpacas, the volume of distribution for prednisolone after intravenous administration was determined. nih.gov The distribution of corticosteroids like prednisolone is extensive, and they bind to plasma proteins, primarily transcortin and to a lesser extent, albumin. d-nb.info This protein binding is a key factor in the distribution and availability of the active drug to tissues.

Table 2: Prednisone and Prednisolone Concentrations in Whole Blood of cSiO₂-instilled Mice Fed Prednisone-Amended Diets

Dietary GroupMean Prednisone Concentration (ng/ml)Mean Prednisolone Concentration (ng/ml)Reference
Low Prednisone (PL)1.2 ± 0.0322.6 ± 0.8 nih.gov
Moderate Prednisone (PM)4.0 ± 0.0479.8 ± 2.55 nih.gov
High Prednisone (PH)9.2 ± 0.2151 ± 22 nih.gov
Control (CON)Not DetectableNot Detectable nih.gov

Metabolic Pathways and Enzyme Involvement in Prodrug Activation (Animal Models)

The activation of this compound to its pharmacologically active form, prednisolone, is a critical step in its mechanism of action. In animal models, this conversion is primarily mediated by sulfatases. nih.govnih.gov Specifically, in rats, the hydrolysis of Prednisolone 21-sulfate sodium (PDS) to prednisolone occurs in the cecum due to the action of microbial sulfatases. nih.gov This enzymatic action releases the active glucocorticoid in the lower gastrointestinal tract. nih.govnih.gov

The broader metabolism of prednisone to prednisolone is carried out by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is a non-CYP enzyme. d-nb.infoijpcbs.com This conversion is a reversible reaction, with different tissues showing a predominance for either the conversion of prednisone to prednisolone or the reverse reaction. clinpgx.org For instance, the liver primarily converts prednisone to prednisolone. drugbank.comnih.gov In dogs, this conversion is rapid, and the ratio of plasma prednisolone to prednisone remains constant across different dosing regimens, suggesting that the hepatic 11β-HSD is not saturated at therapeutic doses. nih.govresearchgate.net

Steroid sulfation and desulfation are fundamental processes that regulate the biological activity of many steroid hormones. nih.govnih.govnih.govresearchgate.net Sulfotransferases (SULTs) catalyze the sulfation of steroids, typically leading to their inactivation, while steroid sulfatase (STS) hydrolyzes steroid sulfates to their active, unconjugated forms. nih.govoup.combioscientifica.com

Elimination Kinetics of the Prodrug and its Metabolite (Animal Models)

The elimination of this compound and its active metabolite, prednisolone, has been studied in various animal models. Since the prodrug is designed to be poorly absorbed in the upper GI tract, its systemic elimination kinetics are not a primary focus. nih.gov However, the elimination of the active metabolite, prednisolone, is well-characterized.

In dogs, the elimination half-life of prednisone is relatively consistent across different dosing regimens. nih.gov The elimination half-life of prednisolone in dogs has also been reported. nih.gov In cats, the elimination half-life of prednisolone was found to be shorter after oral administration of prednisolone compared to oral prednisone. researchgate.net In a study on perfused rabbit liver, the hepatic extraction of prednisone was nearly complete, while that of prednisolone was lower. nih.gov In alpacas, the elimination half-life of prednisolone was determined after both intravenous and oral administration. nih.gov

The metabolites of prednisone, including prednisolone, are primarily excreted by the kidneys after conjugation with sulfates and glucuronides, which increases their water solubility for renal clearance. nih.gov

Table 3: Elimination Half-Life of Prednisolone in Various Animal Models

Animal ModelRoute of AdministrationElimination Half-Life (hours)Reference
DogOral Prednisone~4.2 (250 min) nih.gov
CatOral Prednisolone0.66 researchgate.net
CatOral Prednisone2.46 researchgate.net
AlpacaIntravenous Prednisolone2.98 nih.gov
AlpacaOral Prednisolone (5th dose)5.39 nih.gov

Impact of Steroid Sulfation on Circulatory Transit and Half-Life (General Steroid Research)

Steroid sulfation plays a crucial role in the circulatory dynamics of steroids. The addition of a sulfate group increases the water solubility of hydrophobic steroids, which facilitates their transport in the bloodstream. nih.govnih.govbirmingham.ac.uk Sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E1S), persist longer in circulation due to greater half-lives compared to their non-sulfated counterparts. nih.gov This extended circulatory presence allows them to function as a circulating reservoir of steroid precursors that can be taken up by peripheral tissues and converted to active hormones. nih.govbioscientifica.com

Historically, sulfated steroids were considered merely as metabolic end products destined for excretion. nih.gov However, extensive research has shown that they are biologically important precursors for the synthesis of active steroids in various tissues. oup.com The process of desulfation, catalyzed by steroid sulfatase (STS), is essential for the local activation of these circulating sulfated steroids. oup.combioscientifica.com The dynamic interplay between sulfation and desulfation is a key mechanism for regulating steroid hormone action. nih.govresearchgate.net

Preclinical Pharmacodynamic Evaluation of Prodrug Activation and Glucocorticoid Receptor Interactions

The pharmacodynamic effects of this compound are dependent on its conversion to the active metabolite, prednisolone. Prednisolone, like other glucocorticoids, exerts its effects by binding to glucocorticoid receptors (GRs). drugbank.comd-nb.infodrugbank.com These receptors are located in the cytoplasm and, upon binding to the glucocorticoid, translocate to the nucleus where they modulate the expression of target genes. d-nb.infodrugbank.comsmpdb.ca

The binding of the glucocorticoid-receptor complex to DNA results in the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals. drugbank.comdrugbank.com This includes the inhibition of inflammatory transcription factors like NF-Kappa B and the promotion of anti-inflammatory genes such as interleukin-10. drugbank.com Glucocorticoids also inhibit phospholipase A2, which in turn decreases the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.comnih.gov

The activation of the prodrug in the colon, as demonstrated in rat models, allows for targeted delivery of the active glucocorticoid to the site of inflammation in conditions like inflammatory bowel disease. nih.gov This colon-specific delivery is designed to maximize the local anti-inflammatory effects while minimizing systemic exposure and potential side effects. nih.govnih.gov The pharmacodynamic response is therefore a direct consequence of the successful enzymatic activation of the prodrug and the subsequent interaction of the released prednisolone with glucocorticoid receptors in the target tissue.

Mechanisms of Action of Prednisolone as an Active Glucocorticoid

Prednisone is a prodrug that is metabolically converted in the liver to its active form, prednisolone, by the enzyme 11β-hydroxysteroid dehydrogenase. youtube.comnih.govpatsnap.com Prednisolone, a synthetic glucocorticoid, exerts its effects by mimicking the natural hormone cortisol. patsnap.compatsnap.com Its mechanism of action is multifaceted, primarily involving interaction with intracellular glucocorticoid receptors (GRs). youtube.compatsnap.com

Upon entering a cell, prednisolone binds to the GR in the cytoplasm. patsnap.compatsnap.com This binding event triggers a conformational change in the receptor complex, leading to its activation and translocation into the cell nucleus. patsnap.compatsnap.com Inside the nucleus, the prednisolone-GR complex modulates gene expression through two primary genomic pathways:

Transactivation: The activated complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.com This binding upregulates the transcription of anti-inflammatory genes. youtube.com A key example is the increased synthesis of annexin (B1180172) A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2. nih.govpatsnap.com By blocking phospholipase A2, prednisolone prevents the release of arachidonic acid from cell membranes, thereby halting the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govpatsnap.com

Transrepression: The prednisolone-GR complex can also suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator protein 1 (AP-1). patsnap.comyoutube.com This "tethering" mechanism prevents these factors from binding to their target DNA sites, thus inhibiting the expression of pro-inflammatory genes, including those for cytokines like interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.comyoutube.com

Beyond these genomic effects, glucocorticoids can also exert rapid, non-genomic actions. These may involve interactions with membrane-bound receptors or direct effects on intracellular signaling pathways, contributing to the immediate suppression of inflammation. nih.gov

Receptor Binding Affinity and Downstream Gene Expression Changes Mediated by Prednisolone

The physiological and pharmacological actions of prednisolone are mediated by its binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor. nih.gov The affinity of this binding is a critical determinant of its potency. Prednisolone exhibits a high binding affinity for the GR, which allows it to effectively initiate the downstream signaling cascades responsible for its therapeutic effects. drugbank.comfrontiersin.org

Upon binding and nuclear translocation, the prednisolone-GR complex acts as a regulator of transcription, altering the expression of a significant portion of the genome. nih.gov This regulation leads to the suppression of inflammatory responses and modulation of the immune system. The changes in gene expression can be broadly categorized as either up-regulation (transactivation) or down-regulation (transrepression). youtube.com

Table 1: Relative Anti-Inflammatory Potency of Various Corticosteroids

CompoundRelative Anti-Inflammatory PotencyEquivalent Dose (mg)
Hydrocortisone120
Prednisone45
Prednisolone45
Methylprednisolone (B1676475)54
Dexamethasone250.75-0.8

This table is based on data from multiple sources and provides a general comparison of anti-inflammatory potency. clincalc.com

Table 2: Downstream Gene Expression Changes Mediated by Prednisolone

Regulation TypeAffected Gene/ProteinPrimary Function
Up-regulated (Transactivation)Annexin A1 (Lipocortin-1)Inhibits phospholipase A2, reducing the synthesis of prostaglandins and leukotrienes. patsnap.compatsnap.com
Up-regulated (Transactivation)Interleukin-10 (IL-10)An anti-inflammatory cytokine that suppresses the production of Th1 and Th2 cytokines. drugbank.commedrxiv.org
Down-regulated (Transrepression)Pro-inflammatory Cytokines (IL-1β, IL-4, IL-5, IL-6, IL-13, TNF-α)Mediate and amplify the inflammatory response. patsnap.commedrxiv.org
Down-regulated (Transrepression)Chemokines (e.g., CCL17, CCL22, CCL24)Recruit inflammatory cells like eosinophils and monocytes to the site of inflammation. medrxiv.org
Down-regulated (Transrepression)Cyclooxygenase-2 (COX-2)Enzyme critical for the production of pro-inflammatory prostaglandins. youtube.com
Down-regulated (Transrepression)Matrix Metalloproteinase-9 (MMP-9)Enzyme involved in tissue remodeling and migration of inflammatory cells. nih.gov

Anti-Inflammatory and Immunosuppressive Effects in Preclinical Models

The anti-inflammatory and immunosuppressive properties of prednisolone are well-documented in a variety of preclinical models. nih.govresearchgate.net These studies are crucial for demonstrating the therapeutic potential before clinical evaluation. Synthetic glucocorticoids like prednisolone are frequently used to treat both acute and chronic inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov

In animal models, prednisolone consistently demonstrates potent anti-inflammatory effects. For instance, in studies involving cholesterol-fed rabbits, prednisolone (as the active metabolite of prednisone) effectively inhibits the development of inflammatory lesions in the aorta. nih.gov Furthermore, site-specific delivery of prednisolone has been shown to reduce inflammation and neo-intima formation in rabbit models of established atheroma. nih.gov

The immunosuppressive actions of prednisolone are characterized by its effects on immune cells. patsnap.comresearchgate.net It can decrease the proliferation of T lymphocytes by inhibiting the production of key cytokines like Interleukin-2. patsnap.com Prednisolone also alters the circulation of white blood cells, causing a reduction in lymphocytes, monocytes, and eosinophils. patsnap.com In preclinical studies, prednisolone has been shown to suppress the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the migration of macrophages to inflammatory sites. nih.gov

Table 3: Summary of Prednisolone's Effects in Preclinical Inflammation Models

Preclinical Model / SystemSpecies / Cell TypeKey Anti-Inflammatory / Immunosuppressive Finding
Cholesterol-fed model of atherosclerosisRabbitInhibited development of inflammatory aortic lesions. nih.gov
Established atheroma modelRabbitReduced local inflammation and neo-intima formation. nih.gov
Monocytic cell culturesHuman/AnimalSuppressed the expression and activity of MMP-9, reducing cell migration potential. nih.gov
General Inflammation ModelsRodentSuppresses migration of polymorphonuclear leukocytes and reverses increased capillary permeability. nih.gov
Lymphocyte Proliferation AssaysIn VitroInhibits T-lymphocyte proliferation through suppression of IL-2. patsnap.com

Relationship between Prodrug Conversion and Therapeutic Response (Preclinical)

This compound was developed as a colon-specific prodrug of prednisolone. nih.govnih.gov The core principle behind this design is that the sulfate ester form is highly water-soluble and stable in the upper gastrointestinal tract, limiting its absorption before it reaches the colon. nih.govnih.gov Once in the colon, the prodrug is expected to be hydrolyzed by bacterial sulfatases, releasing prednisolone locally where its anti-inflammatory action is needed, particularly for conditions like inflammatory bowel disease. nih.govnih.gov

Preclinical in-vitro studies using rats as test animals have validated this concept. nih.govnih.gov The prodrug, referred to as PDS, was found to be chemically stable in acidic and neutral pH conditions simulating the stomach and small intestine. nih.gov When incubated with the contents of the stomach or small intestine, PDS remained stable. nih.govnih.gov

The crucial conversion step was observed upon incubation with cecal contents. In this environment, which is rich in microbial sulfatases, PDS was hydrolyzed, leading to the production of prednisolone. nih.govnih.gov One study showed that after 6 hours of incubation with rat cecal contents, a maximum of 54% of the initial PDS dose was converted to active prednisolone. nih.gov

In-vivo preclinical studies in rats further supported the prodrug concept. After oral administration of PDS, prednisolone was recovered from the cecal contents but not from the small intestine, and neither the prodrug nor its active metabolite were detected in the plasma. nih.gov This finding suggests that the conversion is localized to the colon and that systemic absorption of the prodrug is limited, which is a key feature for targeted therapy. nih.gov The therapeutic response is therefore directly linked to the rate and extent of this microbial-driven conversion in the colon, which enables the local release of the active glucocorticoid. nih.govnih.gov

Targeted Drug Delivery Research for Prednisone 21 Sulfate Ester Sodium Salt

Design Principles for Site-Specific Prodrug Delivery

The fundamental principle of site-specific prodrug design is to modify a drug molecule chemically so that it remains inactive and poorly absorbed until it reaches its intended target, where specific physiological conditions or enzymes convert it into its active form. ualberta.canih.govcentralasianstudies.org This strategy addresses challenges like chemical instability, poor solubility, and rapid metabolism that can limit a drug's effectiveness. centralasianstudies.orgcentralasianstudies.org

Key design principles for site-specific delivery include:

Exploiting Physiological Differences: The gastrointestinal (GI) tract exhibits significant variations in pH, enzyme activity, and transit time. nih.govpharmaexcipients.com For colon targeting, prodrugs are designed to withstand the acidic environment of the stomach and the enzymatic conditions of the small intestine, only releasing the active drug in the unique environment of the colon. ualberta.cajapsonline.com

Carrier-Mediated Delivery: A drug can be temporarily linked to a carrier moiety. This linkage should be stable in the upper GI tract but cleavable by specific enzymes, like those produced by the colonic microflora. ualberta.caresearchgate.net In the case of Prednisone (B1679067) 21-Sulfate, the sulfate (B86663) group acts as the carrier.

Altering Physicochemical Properties: A primary goal is to increase the hydrophilicity (water solubility) of the prodrug. nih.govyoutube.com Increased hydrophilicity limits the passive absorption of the prodrug through the membranes of the stomach and small intestine, ensuring that a greater concentration of the intact prodrug reaches the colon. nih.govnih.gov Research on prednisolone (B192156) 21-sulfate sodium (PDS) demonstrated that the introduction of the sulfate ester group significantly increased its hydrophilicity and decreased its partition coefficient compared to the parent drug, prednisolone (PD). nih.gov

Table 1: Physicochemical Property Comparison

Compound Property Result Implication for Delivery
Prednisolone (PD) Solubility Lower More readily absorbed in upper GI tract
Prednisolone 21-Sulfate (PDS) Solubility Higher Restricted absorption in upper GI tract nih.gov
Prednisolone (PD) Apparent Partition Coefficient Higher Higher lipophilicity

| Prednisolone 21-Sulfate (PDS) | Apparent Partition Coefficient | Greatly Decreased (0.11 in 1-octanol/pH 6.8 buffer) | Lower lipophilicity, limiting membrane passage nih.govnih.gov |

Enzyme-Activated Release: The prodrug must be a substrate for enzymes that are highly concentrated at the target site. nih.govnih.gov The colon's abundant microflora produce a vast array of enzymes, such as sulfatases, that are present in much lower concentrations in the upper GI tract. nih.govjapsonline.com This enzymatic difference is the trigger for releasing the active drug from its sulfated prodrug form. nih.govdeepdyve.com

Colon-Specific Drug Delivery Strategies Utilizing Sulfate Esters

The use of sulfate esters as promoieties (carrier groups) is a promising strategy for colon-targeted drug delivery. nih.govnih.gov This approach leverages the high concentration of sulfatase enzymes produced by colonic bacteria to cleave the ester bond and release the parent drug. nih.govdeepdyve.com The strategy is designed to ensure the prodrug travels through the stomach and small intestine intact and unabsorbed. nih.govnih.gov

For a colon-specific prodrug to be effective, it must remain stable and intact during its transit through the upper GI tract. japsonline.com Prednisolone 21-sulfate sodium (PDS) has been specifically investigated for this property.

Research findings indicate:

pH Stability: PDS demonstrates high chemical stability across a range of pH values that simulate the environments of the stomach (pH 1.2) and the small intestine (pH 4.5, 6.8). nih.govnih.gov

Stability in GI Contents: When incubated with the contents of the stomach and small intestine from rats, PDS remained stable, showing no significant degradation. nih.govnih.gov This stability ensures that the prodrug is not prematurely converted to its active form, prednisolone, before reaching the colon. nih.gov This prevents absorption in the upper GI tract and associated systemic side effects. nih.gov

Table 2: Stability of Prednisolone 21-Sulfate (PDS) in Simulated Upper GI Conditions

Incubation Medium Condition PDS Stability Reference
pH 1.2 Buffer Simulates stomach acid Stable nih.govnih.gov
pH 6.8 Buffer Simulates small intestine Stable nih.govnih.gov
Stomach Contents (Rat) In vitro incubation Stable nih.govnih.gov

The key to the site-specific activation of Prednisone 21-Sulfate is the action of sulfatase enzymes. nih.gov These enzymes, which catalyze the hydrolysis (cleavage) of sulfate esters, are abundant in the colon due to the dense microbial population. japsonline.comnih.gov

Studies using the cecal contents of rats (the cecum is a part of the large intestine with a microbial environment similar to the colon) have demonstrated this principle:

When Prednisolone 21-Sulfate (PDS) was incubated with rat cecal contents, it was effectively hydrolyzed, leading to the release of the active drug, prednisolone. nih.govnih.gov

In one study, the amount of PDS decreased to just 9.6% of the initial dose after 10 hours of incubation. nih.gov

The concentration of released prednisolone reached a maximum of 54% of the dose within 6 hours. nih.gov The subsequent decrease in prednisolone levels was suggested to be due to further metabolism, such as reduction, by other bacterial enzymes under the anaerobic conditions of the colon. nih.govnih.gov

This targeted release mechanism confirms that the sulfate ester can serve as an effective colon-specific promoiety, restricting absorption in the upper intestine and ensuring the active drug is released by microbial enzymes in the colon. nih.govdeepdyve.com

Advanced Delivery Systems and Formulation Research (Conceptual)

While the prodrug approach itself is a significant advance, research into more sophisticated delivery systems aims to further optimize the targeting and release of compounds like Prednisone 21-Sulfate Ester Sodium Salt. These conceptual approaches often combine multiple strategies.

Multi-Triggered Systems: Formulations can be designed to respond to more than one physiological trigger. For example, a tablet containing the Prednisone 21-Sulfate prodrug could be coated with a pH-sensitive polymer. nih.gov Polymers like Eudragit® S100 are designed to dissolve only at the higher pH found in the terminal ileum and colon (pH > 7). nih.govjocpr.com This provides a dual-protection mechanism: the pH-sensitive coat protects the prodrug in the stomach, while the inherent properties of the prodrug itself prevent absorption in the small intestine until enzymatic release in the colon. nih.gov

Polysaccharide-Based Matrices: Natural polysaccharides such as chitosan, pectin, and guar (B607891) gum are resistant to digestion by human enzymes in the upper GI tract but are readily degraded by the enzymes of colonic bacteria. nih.govnih.govtandfonline.com The Prednisone 21-Sulfate prodrug could be incorporated into a matrix tablet made from these polysaccharides. tandfonline.comjneonatalsurg.com This would create a system where drug release is triggered specifically by the microbial environment of the colon, offering another layer of targeting. nih.gov

Nanoparticulate Systems: Encapsulating the prodrug within nanoparticles offers another level of control. These nanoparticles could be formulated with pH-sensitive or biodegradable polymers to enhance stability and control the release profile. nih.gov Nanoparticles can also be designed to have mucoadhesive properties, allowing them to adhere to the colonic mucosa, thereby increasing the local concentration and residence time of the released drug. ijprems.comnih.gov

3D Printing Technology: Emerging technologies like 3D printing offer the potential for creating highly personalized and complex dosage forms. pharmaexcipients.com For instance, a tablet could be printed with a specific layered structure, where an outer layer provides timed or pH-dependent release, and an inner core contains the Prednisone 21-Sulfate prodrug for microbially-activated release. pharmaexcipients.com This could allow for precise control over the location and timing of drug delivery within the colon. pharmaexcipients.comnih.gov

Analytical Methodologies for Prednisone 21 Sulfate Ester Sodium Salt Research

Utilization of Reference Standards in Analytical Method Development

The foundation of any reliable quantitative analytical method is the use of well-characterized reference standards. For research involving Prednisone (B1679067) 21-Sulfate Ester Sodium Salt, certified reference materials (CRMs) or pharmaceutical secondary standards are indispensable. sigmaaldrich.com These standards are produced and certified under stringent quality guidelines, such as ISO 17034 and ISO/IEC 17025, ensuring their identity, purity, and concentration. sigmaaldrich.com

In the development of analytical methods, a reference standard for Prednisone 21-Sulfate Ester Sodium Salt serves multiple purposes:

Identity Confirmation: It provides a benchmark against which samples can be compared to confirm the presence of the specific molecule.

Method Validation: It is crucial for validating key analytical parameters, including linearity, accuracy, precision, and specificity. For instance, accuracy is often assessed through recovery studies where known amounts of the reference standard are added to blank samples and then analyzed. iosrjournals.org

Quantification: It is used to create calibration curves, which are essential for determining the exact concentration of the prodrug in unknown samples.

Similarly, reference standards for the parent drug, prednisone, and its active metabolite, prednisolone (B192156), are necessary. usp.orgdshs-koeln.de The availability of these standards, including stable isotope-labeled (SIL) versions like prednisolone-D8, is particularly important for mass spectrometry-based methods to correct for matrix effects and improve quantification accuracy. dshs-koeln.de The synthesis and characterization of steroid sulfate (B86663) reference materials are critical for the development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov

Chromatographic Techniques for Separation and Quantification of Prodrug and Metabolites

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for separating and quantifying the highly polar this compound from its less polar metabolites, prednisone and prednisolone. acs.org

Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 (octadecylsilyl) stationary phase. acs.orgnih.gov The separation mechanism relies on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Due to its high polarity, this compound would elute very early from the column, while the more hydrophobic prednisone and prednisolone are retained longer, allowing for effective separation. A study on prednisolone prodrugs utilized a C8 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer to achieve separation. nih.gov

Key aspects of chromatographic analysis include:

Sample Preparation: Biological samples often require extensive preparation, such as protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances before analysis. nih.govnih.gov

Detection: UV detection is commonly used, with a typical wavelength for prednisone and its derivatives around 242-254 nm. nih.govscielo.br However, for higher sensitivity and specificity, especially in complex biological matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). sci-hub.se LC-MS/MS provides excellent ionization properties for steroid conjugates without the need for derivatization and allows for highly selective and sensitive analysis. researchgate.net

Method Validation: A developed chromatographic method must be validated for parameters such as accuracy, precision, linearity, and robustness to ensure reliable results. researchgate.net

Below is an interactive table summarizing typical conditions used in the HPLC analysis of prednisone and related compounds.

Spectroscopic Methods in Prodrug Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation patterns. acs.org When analyzing steroid sulfates, electrospray ionization (ESI) in the negative-ion mode is typically employed, as the sulfate group carries a negative charge. nih.gov High-resolution mass spectrometry (HR-MS) can provide mass accuracy within a few parts per million (ppm), allowing for the confident determination of the chemical formula. nih.gov Tandem MS (MS/MS) experiments are used to fragment the molecule and analyze the resulting product ions, which provides specific structural details. researchgate.net For sulfated steroids, characteristic fragmentation patterns, such as the loss of the sulfate group, are often observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) is the most powerful method for unambiguously determining the complete chemical structure of a molecule. It provides detailed information about the carbon-hydrogen framework and the precise location of functional groups. For this compound, NMR would be used to confirm that the sulfate group is attached specifically at the C21 position of the steroid backbone. The synthesis and characterization of new steroid sulfate reference materials rely heavily on both NMR and MS methods for definitive structural confirmation. nih.gov

The following interactive table summarizes key spectroscopic data used in characterization.

Immunoassays for Prednisolone and its Derivatives

Immunoassays are widely used analytical methods that rely on the specific binding of an antibody to its antigen. nih.gov While an immunoassay might not be developed for the prodrug this compound itself, they are commonly used for measuring its active metabolite, prednisolone, and the parent drug, prednisone. nih.gov These assays, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), are valuable for monitoring the conversion of the prodrug to its active form in biological fluids. nih.govr-biopharm.com

A critical consideration in steroid immunoassays is cross-reactivity . nih.gov Because antibodies are raised against a specific molecular structure, they may also bind to other structurally similar compounds. nih.gov For example, an antibody developed for cortisol may show significant cross-reactivity with prednisolone, as their structures are very similar. nih.govendocrine-abstracts.org This interference can lead to inaccurate measurements if not properly accounted for. endocrine-abstracts.org The degree of cross-reactivity can vary significantly between different assay platforms and manufacturers. endocrine-abstracts.org Therefore, when using an immunoassay to measure prednisolone in a system where other steroids might be present, it is crucial to understand the specificity of the antibody and the potential for cross-reactivity with related compounds like prednisone or endogenous corticosteroids. nih.govnih.gov

This interactive table shows hypothetical cross-reactivity data for a prednisolone immunoassay.

Formulation Development Research for Sulfate Ester Prodrugs of Corticosteroids

Strategies for Enhancing Solubility and Dissolution of Glucocorticoid Prodrugs

A primary obstacle in the formulation of glucocorticoids like prednisone (B1679067) is their poor water solubility. scielo.br Prednisone is described as being poorly soluble in water, with one study measuring its solubility at 0.133 mg/mL at 25 °C. scielo.br This characteristic can limit its dissolution rate and subsequent bioavailability. The development of water-soluble prodrugs is a principal strategy to address this issue. umlub.plmdpi.com

The core strategy for enhancing the solubility of prednisone is its conversion into the Prednisone 21-Sulfate Ester Sodium Salt . This involves attaching a highly polar sulfate (B86663) group at the 21-position of the prednisone molecule. This modification, along with the formation of a sodium salt, drastically increases the molecule's hydrophilicity and aqueous solubility. scirp.org This approach is part of a broader class of strategies where functional groups are chemically modified to be more soluble. acs.org For instance, other ester prodrugs like prednisolone (B192156) sodium succinate (B1194679) are also used to improve solubility. scirp.org

In addition to the prodrug approach itself, other formulation techniques can be employed to further enhance the dissolution of the final product. One common method involves the use of surfactants or solubilizing agents in the formulation. umlub.pl Studies on the parent drug, prednisone, have utilized surfactants like sodium lauryl sulfate in dissolution testing to ensure adequate sink conditions, demonstrating its utility in improving the dissolution of poorly soluble compounds. scielo.brresearchgate.netscielo.br Other advanced techniques for solubility enhancement include the use of co-solvents, complexation with agents like cyclodextrins, and the creation of solid dispersions where the drug is dispersed in a hydrophilic carrier. mdpi.comresearchgate.netrug.nl

Table 1: Solubility Enhancement Strategies for Glucocorticoids

StrategyMechanism of ActionExample/RelevanceCitations
Prodrug Synthesis Covalent attachment of a polar, ionizable pro-moiety (sulfate ester) to the parent drug.Conversion of poorly soluble prednisone to the highly soluble this compound. scirp.org, acs.org
Salt Formation The sodium salt form of the acidic sulfate ester further increases aqueous solubility.The "Sodium Salt" part of the compound name indicates this strategy is in use. umlub.pl
Use of Surfactants Micellar solubilization of the drug substance, improving its interaction with aqueous media.Sodium lauryl sulfate has been used to enhance the dissolution of prednisone. researchgate.net, scielo.br, scielo.br
Co-solvency Addition of a water-miscible organic solvent to increase the solubilizing capacity of the vehicle.Propylene glycol and ethanol (B145695) are common co-solvents. umlub.pl, mdpi.com
Complexation Formation of inclusion complexes where the drug is encapsulated by a host molecule.Cyclodextrins are frequently used to form complexes with poorly soluble drugs. mdpi.com, researchgate.net

Approaches to Improve Chemical Stability in Pharmaceutical Formulations

While enhancing solubility is crucial, ensuring the chemical stability of the prodrug in a pharmaceutical formulation is equally important for maintaining its efficacy and shelf-life. The primary pathway of degradation for 21-ester prodrugs of corticosteroids is ester hydrolysis, which would prematurely release the parent drug. nih.gov Therefore, formulation strategies must be designed to minimize this reaction.

A key approach to enhancing stability is the optimization of the formulation's pH. nih.gov Many ester prodrugs exhibit maximum stability in the acidic pH range of 3 to 4. acs.org Research on a closely related compound, Prednisolone 21-sulfate sodium, demonstrated its remarkable chemical stability across a broad pH spectrum. It was found to be stable in buffer solutions at pH 1.2, 4.5, 6.8, and 8.0, which is a highly desirable characteristic for a pharmaceutical product intended for oral administration. nih.gov

The molecular design of the pro-moiety itself is a critical stability-enhancing strategy. It has been observed that ester prodrugs of methylprednisolone (B1676475) featuring an anionic solubilizing group, such as a sulfonate or carboxylate, are not readily hydrolyzed by serum esterases. nih.gov In contrast, derivatives with cationic solubilizing moieties are hydrolyzed rapidly. nih.gov This finding suggests that the anionic nature of the sulfate group in this compound contributes significantly to its stability against enzymatic degradation in the body before it reaches its target site.

Table 2: pH-Dependent Stability of Prednisolone 21-Sulfate Sodium

pH of Buffer SolutionChemical StabilityImplication for FormulationCitations
1.2StableIndicates stability in the acidic environment of the stomach. nih.gov
4.5StableRepresents stability in the lower small intestine and optimal pH range for many esters. nih.gov
6.8StableIndicates stability in the environment of the small intestine. nih.gov
8.0StableRepresents stability in a more alkaline environment, such as the lower gastrointestinal tract. nih.gov

Excipient Compatibility Studies Relevant to Sulfate Ester Stability

The selection of appropriate excipients is fundamental to developing a stable and effective dosage form. Drug-excipient compatibility studies are performed to detect any potential physical or chemical interactions between the active pharmaceutical ingredient (API) and the inactive components of a formulation. sjf.eduresearchgate.net Such interactions can compromise the stability, manufacturability, and performance of the final drug product. sjf.edu

Standard analytical techniques are employed to screen for incompatibilities. Differential Scanning Calorimetry (DSC) is used to detect changes in the melting point or the appearance of new thermal events that suggest an interaction. researchgate.netresearchgate.net Fourier-Transform Infrared Spectroscopy (FTIR) can identify changes in chemical bonds, and High-Performance Liquid Chromatography (HPLC) is used to quantify the degradation of the API and the formation of impurities when stored under stress conditions (e.g., elevated temperature and humidity). researchgate.net

While specific compatibility studies for this compound are not publicly detailed, research on other drugs provides insight into potential challenges. For example, studies on other active compounds have shown incompatibilities with common excipients like magnesium stearate (B1226849) and polyvinylpyrrolidone (B124986) (PVP). sjf.edu Given that the primary degradation pathway for the sulfate ester is hydrolysis, excipients with high moisture content or those that create a basic micro-environment could potentially compromise the stability of the prodrug. Therefore, excipients must be carefully selected and tested. Common excipients that would be evaluated for a solid oral dosage form include diluents, binders, disintegrants, and lubricants.

Table 3: Common Excipients and Methods for Compatibility Assessment

Excipient ClassExample ExcipientsAnalytical Methods for Compatibility TestingPotential InteractionsCitations
Diluents Lactose, Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate (B84403)DSC, FTIR, HPLC, XRPDGenerally considered compatible, but physical changes or interactions under stress are possible. researchgate.net, nih.gov
Binders Povidone (PVP), StarchDSC, FTIR, HPLCCan form complexes or chemical interactions with some APIs. sjf.edu
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateDSC, FTIR, HPLCGenerally inert, but their alkaline nature could potentially affect ester stability. researchgate.net
Lubricants Magnesium StearateDSC, FTIR, HPLCKnown to interact with some APIs through chemical reaction or physical effects. sjf.edu, researchgate.net

Broader Academic Context: Steroid Sulfation and Desulfation Pathways

Physiological Significance of Steroid Sulfation in Endocrine Regulation

Steroid sulfation is a crucial biochemical process that plays a significant role in regulating the activity and bioavailability of steroid hormones. nih.govbioscientifica.com Sulfation, the addition of a sulfate (B86663) group to a steroid molecule, generally renders the steroid biologically inactive and increases its water solubility. nih.govbioscientifica.combioscientifica.comnih.gov This transformation facilitates the transport of steroids in the circulatory system and their eventual excretion. nih.gov Historically considered a simple inactivation and elimination pathway, it is now understood that sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E1S), act as a large circulating reservoir of inactive precursors that can be reactivated in peripheral tissues. nih.govoup.combath.ac.uk This "intracrine" mechanism allows for the local production of active steroid hormones, tailoring hormonal responses to specific tissue needs. nih.gov The balance between sulfation and its reverse reaction, desulfation, is therefore a key determinant of steroid hormone homeostasis and action. nih.gov Dysregulation of these pathways has been implicated in various pathologies, including hormone-dependent cancers and metabolic diseases. nih.govnih.gov

Interplay between Sulfotransferases and Sulfatases in Steroid Metabolism

The dynamic equilibrium between sulfated and unconjugated steroids is maintained by the opposing actions of two key enzyme families: sulfotransferases (SULTs) and steroid sulfatases (STSs). nih.govbioscientifica.comnih.gov

Sulfotransferases (SULTs): These cytosolic enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid molecule. nih.govoup.com There are several SULT isoforms with varying substrate specificities for different steroids. nih.govoup.com For example, SULT1E1 is the primary enzyme responsible for the sulfation of estrogens, while SULT2A1 sulfates DHEA. nih.gov The expression and activity of SULTs are tissue-specific and can be regulated by various factors, including hormones and xenobiotics, thereby providing a mechanism for controlling local steroid concentrations. nih.gov

Steroid Sulfatases (STSs): These enzymes, located in the endoplasmic reticulum, catalyze the hydrolysis of the sulfate ester bond, converting inactive sulfated steroids back to their biologically active, unconjugated forms. nih.govoup.combath.ac.uk STS has a broad substrate specificity, acting on various steroid sulfates including DHEAS and E1S. oup.com The activity of STS is critical for providing active androgens and estrogens to peripheral tissues, particularly in postmenopausal women where ovarian steroidogenesis has ceased. oup.combath.ac.uk

The interplay between SULTs and STSs creates a dynamic system that regulates the availability of active steroid hormones at the cellular level, influencing a wide range of physiological processes. nih.govbioscientifica.comnih.gov

Role of Organic Anion-Transporting Polypeptides (OATPs) in Sulfated Steroid Transport

Due to their increased hydrophilicity and negative charge, sulfated steroids cannot freely diffuse across cell membranes. nih.gov Their entry into and exit from cells is mediated by specific transporter proteins, primarily from the organic anion-transporting polypeptide (OATP) family, which are part of the larger solute carrier (SLC) superfamily. nih.gov These transporters are expressed in a tissue-specific manner and are crucial for the uptake of circulating sulfated steroids into target cells. nih.gov For example, various OATPs are expressed in the liver, intestine, kidney, and placenta, facilitating the transport of steroid sulfates for metabolism, excretion, or local activation. nih.gov The expression and function of OATPs can be regulated by various factors, including hormones and drugs, adding another layer of control to steroid hormone action. nih.gov The transport of sulfated steroids by OATPs is a critical step in the intracrine pathway, allowing peripheral tissues to access the circulating pool of steroid precursors. nih.gov

Impact of Sulfation on Steroid Biological Activity and Receptor Interactions

Sulfation has a profound impact on the biological activity of steroids, primarily by preventing them from binding to their cognate nuclear receptors. bioscientifica.combioscientifica.com Unconjugated steroids are lipophilic and can readily cross cell membranes to bind to intracellular receptors, initiating changes in gene expression. The addition of a negatively charged sulfate group makes the steroid molecule more hydrophilic and sterically hinders its interaction with the ligand-binding domain of the receptor. nih.gov Consequently, sulfated steroids are generally considered biologically inactive in terms of classical genomic signaling pathways. bioscientifica.combioscientifica.com

However, the reactivation of sulfated steroids through the action of STS in target tissues allows for potent, localized hormonal effects. nih.govoup.com This is particularly important in hormone-sensitive tissues like the breast and prostate, where the local conversion of DHEAS and E1S can contribute significantly to the pool of active androgens and estrogens that can drive cell proliferation. oup.combath.ac.uk Furthermore, some neurosteroids, such as pregnenolone (B344588) sulfate, can exert non-genomic effects by modulating the activity of membrane-bound neurotransmitter receptors, indicating that sulfation does not universally abolish biological activity but can also confer novel functions. nih.gov

Future Research Avenues and Methodological Advancements

Exploration of Novel Sulfate (B86663) Ester Promoiety Designs

The core concept of a prodrug is to use a temporary chemical modification—a promoiety—to improve a drug's properties. For corticosteroids, the goal is often to enhance water solubility or achieve targeted delivery. nih.govnih.gov While the 21-sulfate ester of prednisone (B1679067) was designed as a colon-specific prodrug, future research is exploring a wider array of promoieties. nih.gov

Mechanistic Studies on Prodrug Activation in Diverse Biological Systems

Prednisone itself is a prodrug that is converted in the liver to its active form, prednisolone (B192156). nih.govdrugbank.com Prednisone 21-Sulfate Ester Sodium Salt adds another layer to this process, requiring enzymatic action to become active. It was developed with the expectation that it would remain stable in the upper gastrointestinal tract and be activated by microbial sulfatases in the colon. nih.gov

The activation of sulfated steroid prodrugs is dependent on the activity of sulfatase enzymes, which hydrolyze the sulfate ester bond. bioscientifica.comwikipedia.org Steroid sulfatase (STS) is the key enzyme responsible for cleaving sulfate groups from various steroids, thereby regenerating the biologically active form. bioscientifica.com The expression and activity of STS can vary significantly between different tissues and disease states. nih.gov For example, STS is highly expressed in the placenta and in certain cancer cells, which can influence how these prodrugs are metabolized. bioscientifica.comfrontiersin.org

Future mechanistic studies will need to explore how Prednisone 21-Sulfate is processed in a variety of biological environments beyond the colon. This includes understanding its interaction with organic anion transporters required for cellular uptake and the specific sulfatases involved in its activation in different tissues. bioscientifica.comnih.gov Such studies are crucial for predicting the therapeutic efficacy and potential off-target effects of this and other sulfated steroid prodrugs. nih.gov

Development of Advanced Preclinical Models for Prodrug Evaluation

The evaluation of prodrugs requires sophisticated preclinical models that can accurately mimic human metabolism and disease states. nih.gov Traditional animal models and simple 2D cell cultures often fall short in predicting the complex behavior of prodrugs in the human body. nih.govdrugtargetreview.com

Recent advancements are focused on developing more relevant in vitro and in vivo systems:

3D Cell Culture Models : Organoids and spheroids are three-dimensional cell cultures that better replicate the structure and function of human tissues. drugtargetreview.comresearchgate.net Liver organoids, for example, can offer more predictive insights into the metabolism of prodrugs like prednisone, which is activated in the liver. nih.govdrugtargetreview.com These models show prolonged functional activity and enhanced expression of drug-metabolizing enzymes compared to conventional 2D cultures. drugtargetreview.com

Organs-on-a-Chip (OOC) : These microphysiological systems use microfluidic chips to create functional units of human organs. nih.gov A "gut-on-a-chip" could be used to precisely model the transit and microbial activation of a colon-targeted prodrug like Prednisone 21-Sulfate. drugtargetreview.com

Patient-Derived Xenografts (PDX) : In oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming more common. researchgate.netnih.gov These models can help test how a prodrug is activated and its efficacy in a system that retains the genetic and metabolic characteristics of the original human tumor. researchgate.net

These advanced models will be instrumental in evaluating the pharmacokinetics of novel corticosteroid prodrugs, including their absorption, distribution, metabolism, and excretion (ADME). drugtargetreview.comnih.govnih.govmdpi.com

Innovations in Analytical Techniques for Prodrug and Metabolite Profiling

The ability to accurately measure a prodrug and its active metabolites in biological samples is fundamental to its development. endocrinology.org Historically, techniques like immunoassays lacked the specificity needed for detailed steroid analysis. sciex.com Modern analytical chemistry offers powerful tools for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for steroid analysis. sciex.comnih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple steroids and their metabolites from small sample volumes, such as 100 microliters of serum. nih.govnih.gov Recent LC-MS/MS methods can achieve lower limits of quantification in the range of 0.005 to 1.0 ng/mL for various corticosteroids. nih.govnih.gov

Future innovations in this area include:

High-Resolution Mass Spectrometry (HRMS) : Systems like the ZenoTOF 7600 offer even greater speed and sensitivity, enabling robust, high-throughput analysis. sciex.com

Electron-Activated Dissociation (EAD) : This fragmentation technique, used with mass spectrometry, provides detailed structural information that can distinguish between steroid isomers—molecules with the same chemical formula but different structures. sciex.com

Improved Sample Preparation : Advances in sample preparation, such as online extraction cartridges and derivatization techniques, simplify the analytical process and improve accuracy. nih.govnih.gov These methods reduce the need for large sample volumes and laborious extraction steps. nih.gov

These evolving analytical methods are crucial for detailed pharmacokinetic studies and for building predictive models of how prodrugs will behave. nih.govresearchgate.netresearchgate.net

Investigation of Broader Implications of Steroid Sulfation in Disease Pathogenesis

The process of steroid sulfation and desulfation is not just a mechanism for drug activation; it is a fundamental biological pathway that regulates hormone activity throughout the body. bioscientifica.comnih.gov Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and certain cancers. nih.govbioscientifica.com

Historically, sulfated steroids were seen merely as inactive waste products destined for excretion. nih.gov However, it is now understood that they act as a large circulating reservoir of precursors that can be converted into active hormones in specific tissues. wikipedia.orgnih.gov For example, dehydroepiandrosterone (B1670201) sulfate (DHEAS) is the most abundant steroid secreted by the adrenal cortex and has a much longer half-life than its non-sulfated form, DHEA. nih.gov

Future research will likely focus on several key areas:

Inflammatory Diseases : Evidence suggests that the balance between sulfation (by sulfotransferases, SULTs) and desulfation (by steroid sulfatase, STS) is important in chronic inflammatory diseases. nih.govfrontiersin.org Alterations in this balance may affect the local concentration of anti-inflammatory steroids and influence disease progression. nih.govbuffalo.edu

Cancer : STS activity is often dysregulated in steroid-dependent cancers. nih.gov In some prostate cancers, increased STS expression is linked to treatment resistance by altering the tumor's energy metabolism. mdpi.com Targeting this enzyme could therefore be a promising therapeutic strategy. endocrinology.orgmdpi.com

Neurodegenerative Diseases : Declining levels of certain sulfated neurosteroids, like DHEAS, have been associated with an increased risk of Alzheimer's disease. frontiersin.orgnih.govnih.gov Understanding the role of steroid sulfation in the brain could open new avenues for treating these conditions. frontiersin.org

By investigating the fundamental biology of steroid sulfation, researchers can better design prodrugs like this compound to leverage or counteract these natural pathways in the context of specific diseases.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Prednisone 21-Sulfate Ester Sodium Salt, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfation of prednisone at the 21-position, followed by sodium salt formation. Key steps include controlled pH adjustment during esterification and purification via recrystallization or chromatography.
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 240 nm for steroid backbones) and mass spectrometry (MS) to confirm molecular weight. Titration methods (e.g., sulfate content analysis) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity .
  • Common Pitfalls : Incomplete sulfation or residual solvents may skew results. Standardize reaction times and solvent removal protocols .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm esterification at the 21-position and sodium counterion presence.
  • FT-IR Spectroscopy : Identify sulfate ester peaks (~1250 cm⁻¹ for S=O stretching) and carboxylate groups.
  • Elemental Analysis : Quantify sulfur and sodium content to validate stoichiometry .
    • Cross-Validation : Compare spectral data with isotopically labeled analogs (e.g., ¹³C-labeled derivatives) to resolve ambiguities .

Q. How should researchers design experiments to assess solubility and stability under varying pH and temperature?

  • Experimental Design :

  • Solubility : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and quantify dissolved compound via UV spectrophotometry.
  • Stability : Incubate samples at 25°C, 40°C, and 60°C, then analyze degradation products using HPLC-MS .
    • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life. Note that sodium salts often exhibit higher aqueous solubility but may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How do variations in sulfation reaction conditions (e.g., reagent ratios, catalysts) affect yield and stereochemistry?

  • Optimization Strategies :

  • DOE (Design of Experiments) : Vary molar ratios of sulfating agents (e.g., sulfur trioxide complexes) and monitor yield via gravimetric analysis.
  • Stereochemical Control : Use chiral HPLC or circular dichroism (CD) to assess configuration retention. Catalysts like pyridine may reduce racemization .
    • Contradictions : Some studies report higher yields with excess sulfating agents, but this risks side reactions (e.g., over-sulfation). Balance stoichiometry with kinetic studies .

Q. What strategies resolve discrepancies in solubility data across studies?

  • Root Causes : Differences in solvent polarity, ionic strength, or residual impurities (e.g., unreacted precursors).
  • Solutions :

  • Standardize solvent systems (e.g., USP phosphate buffers).
  • Pre-treat samples with solid-phase extraction (SPE) to remove contaminants .
    • Case Study : Inconsistent solubility in polar aprotic solvents (e.g., DMSO) may arise from hydration state variations; use Karl Fischer titration to quantify water content .

Q. What in vitro models are appropriate for studying metabolic pathways, and how can inter-species variability be addressed?

  • Models :

  • Hepatocyte Cultures : Assess phase I/II metabolism (e.g., esterase-mediated hydrolysis).
  • Microsomal Assays : Compare human vs. rodent liver microsomes to identify species-specific clearance rates .
    • Mitigating Variability : Use recombinant enzymes (e.g., human SULT isoforms) to isolate metabolic pathways. Cross-validate with in vivo pharmacokinetic studies .

Q. How can isotopic labeling (e.g., ¹³C) elucidate mechanistic interactions in biological systems?

  • Applications :

  • Tracer Studies : Synthesize ¹³C-labeled this compound to track metabolic fate via LC-MS/MS.
  • Protein Binding : Use surface plasmon resonance (SPR) with labeled compound to quantify binding affinity to serum albumin or receptors .
    • Challenges : Ensure isotopic purity (>98%) to avoid signal interference. Collaborate with specialized synthesis labs for custom labeling .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable stability profiles), conduct accelerated degradation studies under ICH guidelines and compare degradation kinetics across labs .
  • Interdisciplinary Approaches : Combine synthetic chemistry (e.g., optimizing sulfation) with computational modeling (e.g., DFT for reaction mechanism insights) to address complex questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.